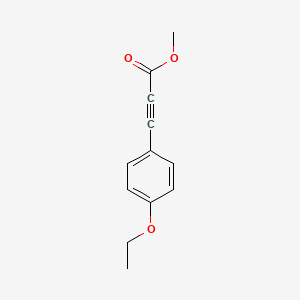

Methyl 3-(4-ethoxyphenyl)propiolate

Description

Methyl 3-(4-ethoxyphenyl)propiolate is a propiolate ester featuring a 4-ethoxyphenyl substituent. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cycloaddition and annulation reactions. For instance, it serves as a precursor in the synthesis of nitrogen heterocycles such as pyrroles via copper-catalyzed reactions with isocyanides .

The ethoxy group at the para position of the phenyl ring contributes electron-donating effects, influencing the compound’s electronic properties and reactivity.

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

methyl 3-(4-ethoxyphenyl)prop-2-ynoate |

InChI |

InChI=1S/C12H12O3/c1-3-15-11-7-4-10(5-8-11)6-9-12(13)14-2/h4-5,7-8H,3H2,1-2H3 |

InChI Key |

QLRFTYVLYFNRMK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C#CC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Phenylpropiolates

The reactivity and applications of methyl arylpropiolates are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Substituent-Dependent Properties of Methyl Arylpropiolates

Key Observations :

- Electron-Donating Groups (e.g., ethoxy) : Enhance nucleophilicity at the triple bond, facilitating cycloadditions with electron-deficient partners like isocyanides .

- Electron-Withdrawing Groups (e.g., trifluoromethyl) : Increase electrophilicity, favoring reactions with nucleophiles or in Diels-Alder cascades .

- Heteroaromatic Substituents (e.g., thiophene, pyridine) : Introduce heteroatoms into products, modifying solubility and biological activity .

Comparison with Non-Propiolate Analogs

Propiolate esters differ from propanoate esters in their degree of unsaturation, which significantly impacts conjugation and reactivity.

Table 2: Propiolate vs. Propanoate Derivatives

Key Observations :

- Propiolates : The triple bond enables participation in [2+2], [3+2], and [4+2] cycloadditions, critical for constructing complex heterocycles .

- Propanoates: Saturated analogs lack this reactivity but are thermally stable, making them suitable for industrial applications like fragrances or plasticizers .

Reactivity and Directional Selectivity

Evidence from Huisgen’s studies highlights that substituents on the phenyl ring dictate the regioselectivity of dipolar additions. For example:

Industrial and Commercial Relevance

This compound is commercially available through multiple suppliers, as are its analogs like methyl 3-(4-methoxyphenyl)propiolate . This accessibility underscores its utility in both academic and industrial settings. Related ethoxyphenyl-containing compounds, such as cycloprothrin, demonstrate the agrochemical relevance of this structural motif .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.